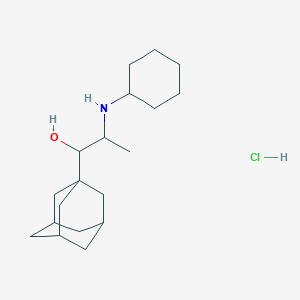![molecular formula C20H22Cl2N2O4 B4982258 1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
1,6-hexanediyl bis[(4-chlorophenyl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-hexanediyl bis[(4-chlorophenyl)carbamate], commonly known as HBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a cross-linking agent, a curing agent, and a stabilizer in the production of polymers, coatings, and adhesives. In
Wissenschaftliche Forschungsanwendungen
HBC has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of HBC is in the production of polyurethane (PU) coatings and adhesives. HBC acts as a cross-linking agent in the PU matrix, which enhances the mechanical properties and stability of the final product. HBC has also been used as a curing agent in epoxy resins, which improves the adhesion and durability of the coating.
Wirkmechanismus
The mechanism of action of HBC is not fully understood, but it is believed to involve the formation of covalent bonds between the HBC molecule and the polymer matrix. This cross-linking process enhances the mechanical properties and stability of the final product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HBC have not been extensively studied. However, it is known that HBC can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling HBC.
Vorteile Und Einschränkungen Für Laborexperimente
HBC has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, HBC can be toxic and should be handled with care. Additionally, HBC is insoluble in water, which can make it difficult to incorporate into aqueous systems.
Zukünftige Richtungen
There are several potential future directions for the scientific research of HBC. One area of interest is the development of HBC-based materials with enhanced mechanical properties and stability. Another area of interest is the exploration of the potential biomedical applications of HBC, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of HBC.
Conclusion:
In conclusion, 1,6-hexanediyl bis[(4-chlorophenyl)carbamate] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of HBC is relatively simple, and it has been extensively studied for its potential applications in the production of polymers, coatings, and adhesives. While the biochemical and physiological effects of HBC are not fully understood, proper safety precautions should be taken when handling HBC. There are several potential future directions for the scientific research of HBC, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of HBC involves the reaction between 1,6-hexanediamine and 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction yields HBC as a white crystalline solid in high purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIOHMQXFDIHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)



![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

